molecular formula C20H16N4O2S B2803438 (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477285-67-9

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2803438
CAS No.: 477285-67-9
M. Wt: 376.43
InChI Key: MWDUMMQJIYIEQR-LFVJCYFKSA-N
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Description

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a thiazole ring, and a carboximidoyl cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The benzodioxole and thiazole intermediates are then coupled using a suitable coupling reagent such as a palladium catalyst.

    Introduction of the Carboximidoyl Cyanide Group: This step involves the reaction of the thiazole intermediate with cyanogen bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboximidoyl cyanide group, converting it to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines and thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzodioxole and thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-4-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylanilino)-1,3-thiazole-2-carboximidoyl chloride
  • (2E)-4-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylanilino)-1,3-thiazole-2-carboximidoyl bromide
  • (2E)-4-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylanilino)-1,3-thiazole-2-carboximidoyl fluoride

Uniqueness

The uniqueness of (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide lies in its carboximidoyl cyanide group, which imparts distinct reactivity and binding properties compared to its halogenated analogs. This makes it particularly valuable in applications requiring specific interactions with molecular targets.

Properties

IUPAC Name

(2E)-4-(1,3-benzodioxol-5-yl)-N-(2,4-dimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-12-3-5-15(13(2)7-12)23-24-16(9-21)20-22-17(10-27-20)14-4-6-18-19(8-14)26-11-25-18/h3-8,10,23H,11H2,1-2H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDUMMQJIYIEQR-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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